1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine
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Overview
Description
1-[2-(1,3-dioxaindan-5-yl)ethyl]piperazine is a chemical compound that features a piperazine ring attached to a 1,3-dioxaindan moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-dioxaindan-5-yl)ethyl]piperazine typically involves the reaction of 1,3-dioxaindan-5-yl-ethylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-[2-(1,3-dioxaindan-5-yl)ethyl]piperazine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-dioxaindan-5-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the dioxaindan moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-[2-(1,3-dioxaindan-5-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a receptor modulator or enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-dioxaindan-5-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxaindan-5-yl)ethan-1-amine: A related compound with similar structural features but different functional groups.
3-(1,3-dioxaindan-5-yl)propan-1-ol: Another structurally related compound with a hydroxyl group instead of a piperazine ring.
Uniqueness
1-[2-(1,3-dioxaindan-5-yl)ethyl]piperazine is unique due to the presence of both the piperazine ring and the 1,3-dioxaindan moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]piperazine |
InChI |
InChI=1S/C13H18N2O2/c1-2-12-13(17-10-16-12)9-11(1)3-6-15-7-4-14-5-8-15/h1-2,9,14H,3-8,10H2 |
InChI Key |
MSYMXQLURAAOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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